molecular formula C11H15BrO B13883100 1-(2-Bromo-3-methylphenyl)butan-1-ol

1-(2-Bromo-3-methylphenyl)butan-1-ol

Cat. No.: B13883100
M. Wt: 243.14 g/mol
InChI Key: RXCVWWMZTNPFHJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methylphenyl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-methylphenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-brominated alcohol.

    Substitution: Formation of various substituted phenylbutanols.

Scientific Research Applications

1-(2-Bromo-3-methylphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-3-methylphenyl)butan-1-ol exerts its effects depends on its interactions with molecular targets. The bromine atom and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules. The specific pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-methylphenyl)butan-1-ol
  • 1-(2-Bromo-3-ethylphenyl)butan-1-ol
  • 1-(2-Bromo-3-methylphenyl)propan-1-ol

Comparison: 1-(2-Bromo-3-methylphenyl)butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the length of the butanol chain

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(2-bromo-3-methylphenyl)butan-1-ol

InChI

InChI=1S/C11H15BrO/c1-3-5-10(13)9-7-4-6-8(2)11(9)12/h4,6-7,10,13H,3,5H2,1-2H3

InChI Key

RXCVWWMZTNPFHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC(=C1Br)C)O

Origin of Product

United States

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